Cobimetinib - 934660-93-2

Cobimetinib

Catalog Number: EVT-288162
CAS Number: 934660-93-2
Molecular Formula: C21H21F3IN3O2
Molecular Weight: 531.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cobimetinib is a synthetic molecule classified as a kinase inhibitor, specifically targeting mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). [] In scientific research, cobimetinib is primarily utilized as a tool to understand and manipulate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays crucial roles in cellular processes such as proliferation, differentiation, and survival. [] This compound holds immense research value due to its high potency and selectivity for MEK1/2, enabling precise modulation of MAPK signaling in various experimental settings. [, ]

Future Directions
  • Investigating the mechanisms of resistance: Despite promising initial responses, many patients develop resistance to cobimetinib. [, ] Understanding the molecular mechanisms underlying this resistance is crucial for developing strategies to overcome it. This research will involve identifying novel targets within the MAPK pathway or exploring combination therapies that can circumvent resistance mechanisms.
  • Optimizing dosing regimens: Current clinical studies are evaluating different cobimetinib dosing regimens, including intermittent and continuous schedules, to minimize toxicity and maximize therapeutic benefit. [, ] This research will involve analyzing pharmacodynamic markers and clinical outcomes to determine the optimal dosing strategies for different patient populations.

Vemurafenib

Compound Description: Vemurafenib is a BRAF inhibitor that is FDA approved for the treatment of late-stage melanoma. It is frequently used in combination with cobimetinib. [, ]

Relevance: Vemurafenib is often combined with cobimetinib to treat melanoma because the combination targets two different kinases in the MAPK pathway. The combination of the two drugs results in improved progression-free and overall survival compared to either drug alone. [, ]

Dabrafenib

Compound Description: Dabrafenib is a BRAF inhibitor used to treat melanoma. []

Relevance: Like vemurafenib, dabrafenib targets the MAPK pathway. The combination of dabrafenib with trametinib (a MEK inhibitor) was compared to the combination of cobimetinib and vemurafenib for the treatment of melanoma. []

Trametinib

Compound Description: Trametinib is a MEK inhibitor used in combination with dabrafenib for the treatment of melanoma. [, ]

Relevance: Trametinib and cobimetinib are both allosteric inhibitors of MEK. The two drugs have very similar structures. [] Trametinib is combined with dabrafenib for the treatment of melanoma in much the same way that cobimetinib is used in combination with vemurafenib. []

Ipatasertib

Compound Description: Ipatasertib is a pan-AKT inhibitor that has been investigated in combination with cobimetinib. []

Relevance: Because co-activation of the MEK and AKT signaling pathways is common in solid tumors, the combination of cobimetinib and ipatasertib was investigated as a potential cancer treatment. []

GDC-0994

Compound Description: GDC-0994 is an ERK inhibitor investigated for use in combination with cobimetinib. [, ]

Relevance: Cobimetinib and GDC-0994 in combination were investigated for their ability to target multiple nodes in the MAPK pathway simultaneously. [, ]

Venetoclax (ABT-199/GDC-0199)

Compound Description: Venetoclax is an orally-available, BCL-2 selective inhibitor that is FDA approved for the treatment of leukemia. []

Relevance: The combination of cobimetinib and venetoclax was investigated for the treatment of acute myeloid leukemia (AML). It was thought that the combination might be synergistic because the MAPK pathway regulates the BCL-2 family of proteins. []

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil is a chemotherapy medication used to treat a variety of cancers. []

Relevance: Cobimetinib may enhance the efficacy of 5-fluorouracil in colorectal cancer. [] Cobimetinib was synergistic with 5-FU when tested in renal cell carcinoma (RCC) models. []

Belvarafenib

Compound Description: Belvarafenib is a RAF dimer inhibitor that has shown promising results in treating melanoma and other solid tumors. [, , ]

Relevance: Belvarafenib is being investigated in combination with cobimetinib as a treatment for RAS- or RAF-mutant tumors, particularly NRAS-mutant melanoma. The combination shows promising synergistic effects and improved outcomes compared to either drug alone. [, , ]

Eribulin

Compound Description: Eribulin is a microtubule inhibitor used to treat metastatic breast cancer, including inflammatory breast cancer (IBC). [, ]

Relevance: Cobimetinib, in combination with atezolizumab and eribulin, was investigated as a treatment for IBC. [, ]

Atezolizumab

Compound Description: Atezolizumab is an anti-PD-L1 immune checkpoint inhibitor used for the treatment of various cancers. [, , , ]

Relevance: Cobimetinib, often combined with atezolizumab, has shown potential in treating advanced melanoma and biliary tract cancers by enhancing the efficacy of immune checkpoint inhibition. [, ] The combination, along with eribulin, has been studied for its potential synergy in IBC treatment. [, ]

Sorafenib

Compound Description: Sorafenib is a kinase inhibitor used to treat liver, kidney, and thyroid cancer. []

Relevance: Cobimetinib demonstrated synergistic effects with sorafenib in preclinical models of RCC, making their combination a potential treatment option. []

Sunitinib

Compound Description: Sunitinib is a tyrosine kinase inhibitor used to treat certain gastrointestinal tumors and pancreatic neuroendocrine tumors. []

Relevance: Cobimetinib showed synergistic effects with sunitinib in preclinical models of RCC, highlighting the potential of their combination therapy. []

Elacridar

Compound Description: Elacridar is a dual inhibitor of P-gp and BCRP that can increase the brain penetration of certain drugs. []

Relevance: Elacridar was used in mouse studies to assess the role of P-gp efflux on cobimetinib brain penetration. It significantly increased brain exposure to cobimetinib, suggesting a potential strategy to enhance its efficacy in treating brain tumors. []

Itraconazole

Compound Description: Itraconazole is an antifungal medication that is also a potent inhibitor of CYP3A4. []

Relevance: Itraconazole was used to investigate the drug-drug interaction potential of cobimetinib, particularly its metabolism by CYP3A4. []

Rifampin

Compound Description: Rifampin is an antibiotic that is also a strong inducer of CYP3A4. []

Relevance: Similar to itraconazole, rifampin was used to assess the potential for drug-drug interactions with cobimetinib by inducing CYP3A4 activity. []

A-1210477

Compound Description: A-1210477 is a small molecule inhibitor of MCL-1. []

Relevance: A-1210477 was used to demonstrate that the combination of MCL-1 antagonism and MEK inhibition could overcome apoptosis resistance in colon cancer cells. []

AZD5591

Compound Description: AZD5591 is a selective MCL-1 inhibitor. []

Relevance: AZD5591, in combination with cobimetinib, was found to overcome apoptosis resistance in colon cancer cells lacking PD-L1, suggesting a potential therapeutic strategy. []

ABT-263

Compound Description: ABT-263 is a BCL-2/BCL-xL inhibitor. []

Relevance: Similar to AZD5591, ABT-263, when combined with cobimetinib, demonstrated the potential to reverse chemoresistance mediated by PD-L1 loss in colon cancer cells. []

Overview

Cobimetinib is a selective inhibitor of mitogen-activated protein kinase kinase 1 and 2, commonly referred to as MEK1 and MEK2. It is primarily used in the treatment of certain types of cancers, particularly melanoma, where it is often combined with other therapies for enhanced efficacy. Cobimetinib was developed by the pharmaceutical company Genentech and is marketed under the brand name Cotellic. It received approval from the U.S. Food and Drug Administration in 2015 for use in combination with vemurafenib, another cancer drug, for patients with BRAF V600E or V600K mutation-positive melanoma.

Source and Classification

Cobimetinib is classified as an antineoplastic agent, specifically a protein kinase inhibitor. It targets the mitogen-activated protein kinase pathway, which plays a critical role in cell division and proliferation. By inhibiting MEK1 and MEK2, cobimetinib disrupts this signaling pathway, leading to reduced tumor growth.

Synthesis Analysis

Methods and Technical Details

The synthesis of cobimetinib involves several key steps. The original synthesis route begins with a C–C coupling reaction between 2-bromopiperidin-1-ium and 1-((4-chlorophenyl)sulfonyl)azetidin-3-one. This reaction forms a crucial intermediate that undergoes further modifications to yield the final product. The synthetic pathway is characterized by the use of commercially available starting materials and well-defined reaction conditions to ensure high purity and yield of cobimetinib as an active pharmaceutical ingredient.

The synthesis can be summarized as follows:

  1. Formation of intermediates: Initial formation of a piperidine derivative through coupling reactions.
  2. Functional group modifications: Subsequent reactions to introduce necessary functional groups that define the activity of cobimetinib.
  3. Purification: The final compound is purified through techniques such as crystallization or chromatography to achieve pharmaceutical-grade quality.
Molecular Structure Analysis

Structure and Data

Cobimetinib has a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The molecular formula of cobimetinib is C16_{16}H17_{17}ClN3_{3}O2_{2}S, and its molecular weight is approximately 335.84 g/mol.

The three-dimensional structure can be visualized using molecular modeling software, revealing key interactions that contribute to its binding affinity for MEK1 and MEK2. The structure includes:

  • A piperidine ring
  • A chlorophenyl group
  • A sulfonamide moiety

These components are critical for the compound's mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

Cobimetinib undergoes various chemical reactions during its synthesis and also interacts with biological targets in vivo. Key reactions involved in its synthesis include:

  • C–C Coupling: This reaction forms the backbone of cobimetinib by linking two significant molecular fragments.
  • Nucleophilic substitutions: These reactions are essential for modifying functional groups on the piperidine ring.

In biological systems, cobimetinib primarily acts through competitive inhibition of MEK enzymes, preventing phosphorylation events that lead to cell proliferation.

Mechanism of Action

Process and Data

Cobimetinib exerts its anticancer effects by specifically inhibiting MEK1 and MEK2, which are upstream activators in the mitogen-activated protein kinase signaling pathway. This inhibition leads to decreased activation of extracellular signal-regulated kinases (ERKs), which are crucial for cell division and survival.

The mechanism can be detailed as follows:

  1. Binding: Cobimetinib binds to the allosteric site of MEK enzymes.
  2. Inhibition: This binding prevents the phosphorylation of ERK proteins.
  3. Cell Cycle Arrest: As a result, cancer cells experience reduced proliferation and increased apoptosis.

Studies have shown that cobimetinib effectively inhibits ERK phosphorylation in various cancer cell lines, leading to significant tumor regression in preclinical models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cobimetinib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are essential for formulating cobimetinib into dosage forms suitable for clinical use.

Applications

Scientific Uses

Cobimetinib is primarily used in oncology for treating patients with advanced melanoma harboring specific BRAF mutations. Its applications include:

  • Combination Therapy: Often used alongside vemurafenib to enhance therapeutic efficacy against BRAF-mutant melanoma.
  • Clinical Trials: Investigated for potential use in other malignancies such as colorectal cancer, where aberrations in the mitogen-activated protein kinase pathway are prevalent.

Research continues to explore new combinations and indications for cobimetinib, aiming to improve patient outcomes across various cancer types.

Properties

CAS Number

934660-93-2

Product Name

Cobimetinib

IUPAC Name

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone

Molecular Formula

C21H21F3IN3O2

Molecular Weight

531.3 g/mol

InChI

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m0/s1

InChI Key

BSMCAPRUBJMWDF-KRWDZBQOSA-N

SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

XL518; XL 518; XL-518; GDC0973; GDC 0973; GDC-0973; RG 7420; RG-7420; RG7420; cobimetinib; Cotellic.

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O

Isomeric SMILES

C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.